molecular formula C22H20N2O5 B3007609 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one CAS No. 898418-19-4

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one

Cat. No.: B3007609
CAS No.: 898418-19-4
M. Wt: 392.411
InChI Key: BKSMYBMNYKWZMT-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one is a pyran-4-one derivative with two key substituents:

  • Position 2: A 3,4-dihydroisoquinolin-2-ylmethyl group, which introduces a bicyclic amine moiety. This structural feature may enhance lipophilicity and influence binding interactions with biological targets due to its rigidity and basicity.
  • Position 5: A 4-nitrophenylmethoxy group, which contributes strong electron-withdrawing effects via the para-nitro substituent.

The pyran-4-one core itself is a lactone ring that participates in hydrogen bonding and π-π stacking interactions, making it a common scaffold in medicinal chemistry .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-21-11-20(13-23-10-9-17-3-1-2-4-18(17)12-23)28-15-22(21)29-14-16-5-7-19(8-6-16)24(26)27/h1-8,11,15H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSMYBMNYKWZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one is a synthetic derivative of isoquinoline and pyran, characterized by its complex structure and potential biological activities. With a molecular formula of C22H20N2O5C_{22}H_{20}N_{2}O_{5} and a molecular weight of approximately 392.41 g/mol, this compound has garnered attention for its pharmacological properties.

Chemical Structure

The structural representation of the compound can be summarized as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC22H20N2O5
Molecular Weight392.41 g/mol

Biological Activities

Research into the biological activities of this compound reveals several promising areas:

1. Antimicrobial Activity

Studies indicate that derivatives of isoquinoline, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular metabolism.

2. Antitumor Effects

Preliminary investigations suggest that the compound may possess antitumor activity. Isoquinoline derivatives have been reported to induce apoptosis in cancer cells through various pathways, including modulation of apoptotic factors and inhibition of cell proliferation .

3. Neuroprotective Properties

Given the presence of the isoquinoline moiety, this compound may also exhibit neuroprotective effects. Isoquinolines are known to influence neurotransmitter systems and exhibit potential in treating neurodegenerative diseases . This area warrants further exploration to elucidate specific mechanisms and efficacy.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

Study ReferenceFindings
Reported antimicrobial activity against MRSA strains with MIC values as low as 1 μg/mL.
Comprehensive review on the biological activities of 3,4-dihydro-2(1H)-quinolinones indicating diverse therapeutic potentials.
Documented the synthesis and evaluation of isoquinoline derivatives with notable cytotoxic effects on cancer cell lines.

The biological activities attributed to this compound can be explained through various mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways essential for bacterial survival.
  • Cell Cycle Arrest: Antitumor activity may arise from the ability to halt cell division in cancerous cells.
  • Oxidative Stress Modulation: Compounds affecting oxidative stress pathways can provide neuroprotection by reducing neuronal damage.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing isoquinoline derivatives exhibit significant anticancer properties. Specifically, the isoquinoline structure is known to interact with various biological targets involved in cancer cell proliferation and survival. Studies have demonstrated that derivatives like the compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways .

2. Neuroprotective Effects
Isoquinoline derivatives have been recognized for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound under discussion has shown promise in preclinical studies by reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its nitrophenyl group is known to enhance the antimicrobial efficacy of isoquinoline-based compounds by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light when subjected to an electric current can be exploited in developing more efficient and brighter display technologies .

2. Photovoltaic Cells
Research has indicated that compounds with similar structures can be utilized in organic photovoltaic cells, where they function as electron donors or acceptors, enhancing the efficiency of solar energy conversion .

Organic Synthesis

1. Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of new pharmaceuticals and agrochemicals .

2. Catalysts in Organic Reactions
There is ongoing research into using this compound as a catalyst in various organic reactions, particularly those involving carbon-carbon bond formation and functional group transformations. Its ability to stabilize reactive intermediates makes it a candidate for further exploration in synthetic methodologies .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Evaluated the cytotoxic effects on breast cancer cell linesInduced apoptosis via mitochondrial pathways
Neuroprotection Research Investigated effects on neurodegenerative modelsReduced oxidative stress markers significantly
Antimicrobial Evaluation Tested against E. coli and S. aureusDemonstrated effective inhibition at low concentrations

Comparison with Similar Compounds

Structural Analogues in the Pyran-4-one Family
2.1.1 Substituent Variations at Position 5
  • 5-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4H-pyran-4-one (): This compound shares the same 3,4-dihydroisoquinolinylmethyl group at position 2 but differs at position 5 with a 4-benzylpiperidinyl-oxoethoxy substituent. The benzylpiperidine group introduces a tertiary amine and aromatic bulk, which may improve blood-brain barrier penetration compared to the nitroaryl group in the target compound.
  • 5-(4-Nitrophenylmethoxy)pyran-4-one Derivatives (): Compounds such as (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one feature a 4-nitrophenylmethoxy group linked to heterocycles like oxadiazole or thiazolone. These derivatives exhibit notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the nitro group’s electron-withdrawing properties enhance interactions with bacterial targets .
2.1.2 Core Modifications
  • Chromen-4-one Derivatives ():

    • Chromen-4-ones (e.g., fluorinated derivatives in ) share a similar lactone ring but incorporate fused benzene rings. Fluorine substituents in these compounds often improve metabolic stability and bioavailability, whereas the target compound’s nitro group may prioritize electronic effects over stability .
  • Pyrazol-3-one Derivatives (): The compound (4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one replaces the pyranone core with a pyrazolone ring. The 4-nitrophenyl group here participates in charge-transfer interactions, analogous to its role in the target compound, but the imidazole moiety introduces additional hydrogen-bonding capacity .

Key Trends :

  • Nitroaryl Groups : Consistently associated with antimicrobial and enzyme-inhibitory activities across multiple scaffolds .
  • Bicyclic Amines: The dihydroisoquinoline group in the target compound and ’s analogue may target receptors or enzymes requiring rigid, hydrophobic interactions.
Structure-Activity Relationship (SAR) Insights

Position 5 Substituents :

  • Electron-withdrawing groups (e.g., nitro) improve binding to bacterial targets but may reduce solubility.
  • Bulky groups (e.g., benzylpiperidine) enhance pharmacokinetic properties but lack nitro’s electronic effects.

Q & A

Q. What synthetic routes are effective for constructing the pyran-4-one core in this compound?

The pyran-4-one core can be synthesized via condensation of kojic acid derivatives (e.g., 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) with benzyl halides. For example, 5-(4-methoxybenzyloxy) derivatives are formed using 4-methoxybenzyl chloride under basic conditions with 98% yield . Adapting this method, the 4-nitrophenylmethoxy group is introduced via nucleophilic substitution using 4-nitrobenzyl bromide. The dihydroisoquinoline moiety is synthesized separately via Bischler-Napieralski cyclization followed by alkylation to attach the methylene bridge .

Q. How can researchers optimize purification for intermediates and the final compound?

Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates intermediates. Final purification via recrystallization from ethanol/water mixtures enhances purity, as demonstrated for structurally similar pyran-4-one derivatives .

Q. What spectroscopic techniques are critical for structural confirmation?

Key techniques include:

  • NMR : 1H/13C NMR for backbone assignment; DEPT-135 to distinguish CH, CH2, and CH3 groups.
  • IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and nitro (NO2) symmetric/asymmetric vibrations (~1350–1520 cm⁻¹).
  • MS : High-resolution ESI-MS to verify molecular ion peaks .

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

Discrepancies often arise from solvent effects or dynamic conformational changes. Strategies include:

  • 2D NMR : HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • DFT calculations : B3LYP/6-31G(d) optimizations predict chemical shifts; compare with experimental data using software like Gaussian or ACD/Labs. For example, studies on nitroaryl-substituted pyranones used Mulliken charges to explain downfield shifts in aromatic protons .

Q. What methods validate the stereochemical configuration of the dihydroisoquinoline moiety?

  • Single-crystal X-ray diffraction : Definitive for solid-state configuration (e.g., analogous dihydroisoquinoline derivatives confirmed via crystallography ).
  • NOESY NMR : Detects spatial proximity of protons in solution.
  • Circular Dichroism (CD) : Useful for chiral centers in asymmetric syntheses .

Q. How does the 4-nitrophenyl group influence the compound’s electronic properties and reactivity?

The nitro group withdraws electrons via resonance, polarizing the aryl ring for nucleophilic substitution. Computational studies (e.g., HOMO-LUMO analysis) reveal reduced electron density at the pyranone carbonyl, increasing susceptibility to nucleophilic attack. Reduction of the nitro group to an amine (H2/Pd-C) enables further functionalization, as demonstrated in pyrazoline derivatives .

Q. What strategies mitigate challenges in coupling the dihydroisoquinoline and pyranone moieties?

  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups).
  • Coupling reactions : Mitsunobu reaction for ether linkages or Suzuki-Miyaura for aryl-aryl bonds.
  • Kinetic monitoring : Use HPLC or TLC to track intermediate formation .

Data Contradiction Analysis

Q. How should conflicting bioactivity results (e.g., in vitro vs. in silico) be addressed?

  • Replicate assays : Ensure consistency in experimental conditions (e.g., pH, solvent).
  • Molecular docking : Compare binding poses with X-ray crystallography data (e.g., Akti-2 inhibitor studies ).
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., pyrazoline derivatives with confirmed antibacterial activity ).

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReagents/ConditionsYieldReference
Pyran-4-one core formationKojic acid + 4-nitrobenzyl bromide, K2CO3, DMF85–90%
Dihydroisoquinoline synthesisBischler-Napieralski reaction, POCl370%
Final couplingMitsunobu reaction, DIAD, PPh365%

Q. Table 2. Computational Parameters for DFT Studies

MethodBasis SetProperty AnalyzedSoftware
B3LYP6-31G(d)HOMO-LUMO gapsGaussian
M06-2Xdef2-TZVPMulliken chargesORCA

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